

CEP-28122: A Technical Guide to Off-Target

**Effects and Kinase Profile** 

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

CEP-28122 is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK) with significant anti-tumor activity in preclinical models of ALK-positive cancers.[1] [2] As with any kinase inhibitor, a thorough understanding of its selectivity and off-target effects is crucial for predicting its therapeutic window and potential side effects. This technical guide provides a comprehensive overview of the kinase inhibitory profile of CEP-28122, detailing its on-target potency and off-target interactions. It includes a summary of quantitative kinase inhibition data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows.

## **Kinase Profiling of CEP-28122**

CEP-28122 was profiled against a panel of 259 protein kinases to determine its selectivity. The primary target, ALK, was inhibited with high potency. Off-target activity was observed against a limited number of other kinases, most notably members of the RSK family.

## **On-Target Activity**

CEP-28122 demonstrates potent inhibition of recombinant ALK with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.



| Kinase | IC50 (nM) |
|--------|-----------|
| ALK    | 1.9 ± 0.5 |

Table 1: On-target inhibitory activity of CEP-28122 against recombinant ALK.

## **Off-Target Kinase Selectivity**

The selectivity of CEP-28122 was assessed at a concentration of 1  $\mu$ M against a broad panel of kinases. The following table summarizes the kinases that exhibited significant inhibition.

| Kinase Family | Kinase | Inhibition at 1 μM<br>(%) | IC50 (nM) |
|---------------|--------|---------------------------|-----------|
| RSK           | RSK2   | >90                       | 7         |
| RSK3          | >90    | 19                        |           |
| RSK4          | >90    | Not Reported              |           |
| Other         | Flt4   | Not Reported              | 46 ± 10   |

Table 2: Off-target kinase inhibitory activity of CEP-28122. A comprehensive screen of 259 kinases revealed that 15 kinases were inhibited by more than 90% at a 1  $\mu$ M concentration.

## **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of CEP-28122.

# Recombinant ALK Enzymatic Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TRF)

This assay quantifies the ability of CEP-28122 to inhibit the enzymatic activity of recombinant ALK.

Workflow:





Click to download full resolution via product page

Caption: Workflow for the recombinant ALK TR-FRET assay.

#### Protocol:

 Reagent Preparation: Prepare serial dilutions of CEP-28122 in assay buffer. Prepare a solution containing recombinant ALK enzyme, a biotinylated peptide substrate, and ATP.



- Assay Reaction: In a 384-well plate, combine the CEP-28122 dilutions with the ALK enzyme/substrate/ATP mixture.
- Incubation: Incubate the plate at room temperature for the specified time to allow the kinase reaction to proceed.
- Detection: Stop the reaction by adding a detection mixture containing a Europium-labeled anti-phosphopeptide antibody and streptavidin-allophycocyanin (SA-APC).
- Signal Measurement: After a final incubation period, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader. The signal is proportional to the extent of substrate phosphorylation.
- Data Analysis: Calculate the percentage of inhibition for each CEP-28122 concentration relative to a DMSO control and determine the IC50 value by fitting the data to a fourparameter logistic equation.

## **Cellular ALK Phosphorylation Assay**

This assay measures the ability of CEP-28122 to inhibit the autophosphorylation of ALK in a cellular context.

Workflow:









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [CEP-28122: A Technical Guide to Off-Target Effects and Kinase Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2580781#cep-28122-off-target-effects-and-kinase-profiling]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com